4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 4-methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride . The name is derived from its structural components:
- A piperidine ring (a six-membered amine heterocycle) substituted with a methyl group at position 4.
- A benzoyl group (a benzene ring bonded to a carbonyl group) attached to the nitrogen atom of the piperidine ring.
- A piperidin-4-ylmethoxy group (a piperidine ring connected via a methylene bridge and an ether linkage) at the para position of the benzoyl-substituted benzene ring.
- A hydrochloride salt formed by the protonation of the piperidine nitrogen with hydrochloric acid.
The structural representation (Figure 1) highlights these features:
- The 4-methylpiperidine core.
- The benzoyl group at position 1 of the piperidine.
- The piperidin-4-ylmethoxy substituent on the benzene ring.
- The chloride counterion stabilizing the protonated amine.
This arrangement confers unique stereoelectronic properties, influencing its reactivity and potential pharmacological interactions.
Synonyms and Registry Identifiers
The compound is recognized by several synonyms and registry identifiers, as detailed below:
| Identifier Type | Value | Source |
|---|---|---|
| Systematic IUPAC Name | This compound | |
| CAS Registry Number | 1332531-28-8 | |
| MDL Number | MFCD19103438 | |
| Molecular Formula | C₁₉H₂₉ClN₂O₂ |
Additional laboratory codes include EVT-1686581 (from supplier EvitaChem) and Matrix Scientific 060973-500MG . Notably, no PubChem CID is available in the provided datasets.
Molecular Formula and Weight Analysis
The molecular formula C₁₉H₂₉ClN₂O₂ corresponds to the following atomic composition:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 19 | 12.01 | 228.19 |
| Hydrogen (H) | 29 | 1.008 | 29.23 |
| Chlorine (Cl) | 1 | 35.45 | 35.45 |
| Nitrogen (N) | 2 | 14.01 | 28.02 |
| Oxygen (O) | 2 | 16.00 | 32.00 |
| Total | 352.89 |
The calculated molar mass (352.89 g/mol) aligns with experimental data (352.91 g/mol), confirming the formula’s accuracy. Discrepancies of <0.1% arise from isotopic variations and rounding conventions.
The formula’s chloride content (35.45 g/mol, 10.05% by mass) underscores its ionic character, critical for solubility in polar solvents like water or ethanol. The nitrogen atoms (28.02 g/mol, 7.94%) participate in hydrogen bonding, influencing crystallization and stability.
Structure
3D Structure
Properties
Molecular Formula |
C19H28N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4-methylpiperidin-1-yl)-[4-(piperidin-4-ylmethoxy)phenyl]methanone |
InChI |
InChI=1S/C19H28N2O2/c1-15-8-12-21(13-9-15)19(22)17-2-4-18(5-3-17)23-14-16-6-10-20-11-7-16/h2-5,15-16,20H,6-14H2,1H3 |
InChI Key |
PYGINGCOWRRPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Piperidine Intermediates
The piperidine moiety is typically prepared starting from 4-piperidinecarboxylic acid or related derivatives. A representative synthetic route includes:
- Esterification of 4-piperidinecarboxylic acid to methyl 4-piperidinecarboxylate hydrochloride using methanol and thionyl chloride under reflux conditions (1–5 hours).
- N-Benzylation or other alkylation of the ester hydrochloride with benzyl bromide and triethylamine in methanol under reflux to yield N-benzyl-4-piperidinecarboxylate derivatives.
- Hydrolysis of the ester to the corresponding acid, followed by acylation and further functional group transformations such as dehydration and reduction to obtain aldehyde or amine intermediates.
This sequence provides functionalized piperidine intermediates suitable for further coupling.
Formation of the Benzoyl Linkage
The benzoyl group is introduced by acylation reactions, often involving:
Conversion to Hydrochloride Salt
The final compound is converted to its hydrochloride salt by:
- Treatment with hydrogen chloride in ethanol or other suitable solvents.
- Precipitation of the hydrochloride salt by concentration and addition of ethyl acetate or similar solvents.
Detailed Synthetic Procedure Example
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification of 4-piperidinecarboxylic acid | Methanol, thionyl chloride, reflux 1–5 h | Methyl 4-piperidinecarboxylate hydrochloride |
| 2 | N-Benzylation of ester hydrochloride | Benzyl bromide, triethylamine, methanol, reflux | N-Benzyl-4-piperidinecarboxylate |
| 3 | Hydrolysis of ester | NaOH, ethanol, 80–85 °C, 10 h | N-Benzyl-4-piperidinecarboxylic acid |
| 4 | Acylation to benzoyl derivative | Benzoyl chloride or activated acid derivative, base | Benzoyl-substituted piperidine intermediate |
| 5 | Alkylation of phenol with 4-piperidinemethanol | 4-Piperidinemethanol halide, base (NaH, K2CO3), anhydrous solvent | Introduction of piperidin-4-ylmethoxy group |
| 6 | Salt formation | HCl in ethanol, concentration, precipitation | 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride |
Research Findings and Optimization Notes
- The esterification step is critical for obtaining a pure methyl ester intermediate; control of reflux time and reagent ratios (4-piperidinecarboxylic acid to thionyl chloride 1:1–3 g/mL) affects yield and purity.
- Alkylation reactions require careful control of base and solvent to avoid side reactions; sodium hydride or potassium carbonate are preferred bases.
- The hydrolysis and acylation steps benefit from mild conditions to prevent decomposition of sensitive intermediates.
- Conversion to the hydrochloride salt improves compound stability and facilitates purification.
- Yields for key intermediates typically range from 60% to 80%, with overall synthetic efficiency depending on purification methods and reaction optimization.
Summary Table of Key Intermediates and Yields
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at its amine and ether functionalities:
These reactions demonstrate the susceptibility of its piperidine nitrogen to electrophilic attack, forming stable N-oxide adducts critical for pharmacological studies.
Reduction Reactions
Reductive modifications target its carbonyl and aromatic systems:
The benzoyl group’s conversion to a methylene bridge under strong reducing conditions highlights its utility in generating structural analogs .
Hydrolysis Reactions
Controlled hydrolysis reveals stability under varying pH:
These studies inform formulation strategies, particularly for pH-sensitive drug delivery systems .
Alkylation/Acylation Reactions
The secondary amine in the piperidine ring participates in nucleophilic substitutions:
Alkylation at the piperidine nitrogen has been leveraged to modify pharmacokinetic properties in preclinical models .
Interaction with Biological Nucleophiles
In simulated physiological environments:
These interactions underscore its reactivity in biological systems, necessitating careful metabolite profiling.
Key Structural Insights from Reactivity Data
-
Piperidine rings : Serve as primary sites for alkylation and oxidation.
-
Benzoyl group : Reducible to alcohols or hydrocarbons, enabling structural diversification.
-
Methoxy linker : Acid-sensitive, limiting stability in low-pH environments .
This compound’s multifunctional architecture supports its role as a versatile scaffold in medicinal chemistry, though its reactivity profile demands precise handling to avoid degradation . Experimental protocols should prioritize anhydrous conditions for reductions and neutral pH for long-term storage.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzoylpiperidine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Breast Cancer : The compound has shown IC50 values in the low micromolar range against human breast cancer cells such as MCF-7 and MDA-MB-231.
- Ovarian Cancer : Similar efficacy has been observed against ovarian cancer cells (OVCAR-3) .
Enzyme Inhibition
The compound acts as a reversible inhibitor of enzymes involved in cancer progression:
- CARM1 Inhibition : It inhibits coactivator-associated arginine methyltransferase 1 (CARM1), which plays a role in hormone-dependent tumors .
- MAGL Inhibition : The structure allows it to fit into the active sites of enzymes like monoacylglycerol lipase (MAGL), leading to competitive inhibition .
Antitumor Efficacy
A study evaluating the antiproliferative effects of benzoylpiperidine derivatives reported IC50 values ranging from 19.9 µM to 75.3 µM against different cancer cell lines, indicating that structural modifications can enhance anticancer properties .
Mechanistic Insights
Molecular docking studies have provided insights into how the compound interacts with target enzymes. Modifications to the benzoyl group significantly impact binding affinity and inhibitory potency against MAGL .
Mechanism of Action
The mechanism of action of 4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Classes of Piperidine-Based Modulators
identifies three structural classes of nAChR modulators with improved pharmacological profiles:
Small alkyl groups on piperidine nitrogen + large benzoyl esters (e.g., IB-2).
Large alkyl groups on piperidine nitrogen + heterocyclic esters (e.g., APB-6, APB-10).
Ring-modified analogs (e.g., APB-12, which replaces piperidine with pyrrolidine).
The target compound aligns with the first class but incorporates a piperidin-4-ylmethoxy substituent instead of a simple benzoyl ester.
Key Analogs and Their Properties
Table 1: Structural and Pharmacological Comparison
Key Observations:
- Substituent Impact : The presence of a piperidin-4-ylmethoxy group in the target compound may enhance receptor binding compared to simpler benzoyl derivatives (e.g., 4-(4-methylbenzoyl)piperidine HCl) due to increased hydrophilicity and spatial flexibility .
- Potency and Selectivity: Analogs like APB-10 (4-methoxyphenyl) and APB-6 (4-chlorophenyl) demonstrate that minor substituent changes (e.g., methoxy vs. chloro) yield only marginal differences in activity . This suggests the target compound’s piperidine-methoxy group could be optimized for selectivity.
- Ring Modifications : APB-12’s pyrrolidine substitution highlights the tolerance for ring size alterations, though piperidine remains a common scaffold due to its conformational stability .
Biological Activity
4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]piperidine hydrochloride, a compound with the molecular formula C₁₉H₂₉ClN₂O₂ and a molecular weight of approximately 352.91 g/mol, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₉ClN₂O₂ |
| Molecular Weight | 352.91 g/mol |
| CAS Number | 1332531-28-8 |
| MDL Number | MFCD19103438 |
| Hazard Classification | Irritant |
The biological activity of this compound is largely attributed to its structural similarity to known bioactive molecules, particularly those containing the benzoylpiperidine fragment. This fragment is recognized for its role in various therapeutic applications including anti-cancer and neuroprotective properties.
Key Mechanisms
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to this compound can act as reversible inhibitors of enzymes like monoacylglycerol lipase (MAGL), which is implicated in endocannabinoid metabolism and cancer cell proliferation .
- Antiproliferative Effects : Preliminary studies suggest that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancer cells, with IC50 values indicating effective inhibition of cell growth .
Anticancer Activity
The compound has shown promising results in vitro against several cancer types:
- Breast Cancer : In studies involving MDA-MB-231 and MCF-7 cell lines, the compound exhibited IC50 values ranging from 19.9 to 75.3 µM, indicating a potential for development as an anticancer agent .
- Ovarian Cancer : Similar antiproliferative effects were noted against COV318 and OVCAR-3 cell lines, further supporting its role in cancer therapy .
Neuroprotective Properties
The structural characteristics of the compound suggest potential neuroprotective effects, which may be explored further in the context of neurodegenerative diseases.
Case Studies and Research Findings
Research has highlighted several case studies focusing on the biological activity of benzoylpiperidine derivatives:
- MAGL Inhibition Studies : A derivative similar to this compound was found to have a competitive inhibition profile with an IC50 value of 0.84 µM for MAGL, demonstrating its potential as a selective therapeutic agent .
- Antiproliferative Testing : In a comparative study, another benzoylpiperidine compound showed IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, emphasizing the significance of structural modifications in enhancing biological activity .
Q & A
Q. Stability & Reactivity Analysis
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility but risk hydrolysis under prolonged storage. Non-polar solvents (e.g., dichloromethane) are preferred for short-term use .
- Temperature : Store at –20°C in airtight containers to prevent degradation, as recommended for analogous piperidine-based salts . Elevated temperatures (>40°C) during reactions may induce decomposition, necessitating real-time monitoring via TLC or HPLC .
What analytical methods are most reliable for characterizing this compound and detecting impurities?
Q. Advanced Analytical Characterization
- NMR Spectroscopy : Use H and C NMR to confirm the benzoyl-piperidine linkage and methyl group positioning. Compare with NIST reference data for piperidine derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for ) and detect trace impurities .
- HPLC-PDA : Reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) to assess purity (>98%) and identify byproducts from incomplete coupling .
How should researchers address contradictions in reported biological activity data for this compound?
Data Contradiction Resolution
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor expression levels. Validate activity using standardized assays (e.g., radioligand binding for receptor affinity) .
- Impurity Profiles : Compare impurity levels (e.g., unreacted starting materials) via LC-MS. Even 2% impurities can skew IC values .
- Structural Analogues : Benchmark against derivatives like 4-(piperidinylmethoxy)benzamide compounds to isolate structure-activity relationships .
What safety protocols are critical for handling this compound in vitro and in vivo?
Q. Toxicity Mitigation Strategies
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as recommended for structurally related piperidine hydrochlorides .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles (particle size <10 µm) .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, adhering to local regulations for halogenated organics .
Can computational modeling predict the compound’s interaction with biological targets, such as GPCRs or kinases?
Q. Computational Design Guidance
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like σ-1 receptors, leveraging crystallographic data from piperidine-based ligands .
- MD Simulations : Simulate aqueous solubility and membrane permeability (logP ~2.5 predicted) to optimize bioavailability .
- SAR Analysis : Compare with NIH PubChem BioAssay data for methylpiperidine derivatives to prioritize synthetic targets .
What are the key challenges in scaling up synthesis for preclinical studies?
Q. Process Chemistry Considerations
- Batch Reactors : Scale reactions from mg to gram quantities using jacketed reactors with precise temperature control (±2°C) to maintain consistency .
- Cost-Efficiency : Replace expensive coupling agents (e.g., HATU) with EDC/HCl in large-scale amide bond formation .
- Quality Control : Implement in-line FTIR to monitor reaction progress and ensure >95% conversion before workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
